Home > Products > Screening Compounds P78536 > FPR1 antagonist 2
FPR1 antagonist 2 -

FPR1 antagonist 2

Catalog Number: EVT-15271994
CAS Number:
Molecular Formula: C25H25F3O5
Molecular Weight: 462.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of FPR1 antagonist 2 typically involves several key steps:

  • Formation of the Core Structure: Initial reactions may include halogenation, nitration, or Friedel-Crafts acylation to create a functionalized aromatic or heteroaromatic compound.
  • Coupling Reactions: Key intermediates are often coupled using palladium catalysts through methods like Suzuki or Heck coupling reactions. These methods allow for the formation of complex structures from simpler precursors.
  • Functional Group Modifications: The final steps include modifications to introduce specific functional groups that enhance the antagonist's activity, such as amide or ester formations .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
  • Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst are common reagents for reduction processes.
  • Substitution: Sodium hydroxide or sulfuric acid can facilitate substitution reactions to replace functional groups within the molecule .
Molecular Structure Analysis

Structure and Data

FPR1 antagonist 2 features a specific molecular structure characterized by a 2-(benzimidazol-2-ylsulfanyl)-N-phenyl-acetamide scaffold. This structure is essential for its interaction with the FPR1 receptor. The compound's three-dimensional conformation is crucial for its binding affinity and specificity towards FPR1, which has been elucidated through molecular modeling studies .

Structural Characteristics

  • Molecular Formula: The exact molecular formula can vary based on specific modifications during synthesis.
  • Molecular Weight: Typically around 300–400 g/mol depending on substituents.
  • Key Functional Groups: Amides, sulfides, and aromatic rings contribute to its biological activity.
Chemical Reactions Analysis

Types of Reactions

FPR1 antagonist 2 can undergo various chemical transformations:

  • Oxidation: Involves the addition of oxygen to the molecule.
  • Reduction: Involves the removal of oxygen or addition of hydrogen atoms.
  • Substitution: Functional groups can be replaced with others to modify activity.

These reactions are vital for optimizing the compound's efficacy and specificity towards FPR1 .

Technical Details

The reactions typically require controlled conditions to ensure high yields and purity. For instance:

  • Oxidation Conditions: Often performed in acidic media to enhance reactivity.
  • Reduction Conditions: Carried out under inert atmospheres to prevent unwanted side reactions.
  • Substitution Conditions: Aqueous solutions are commonly used for base-catalyzed reactions .
Mechanism of Action

FPR1 antagonist 2 functions by binding to the formyl peptide receptor 1, effectively blocking its interaction with natural ligands such as N-formylmethionyl-leucyl-phenylalanine (fMLF). This inhibition prevents the activation of downstream signaling pathways that lead to immune cell chemotaxis and activation.

Key Processes Involved

  • G Protein-Coupled Receptor Signaling: The antagonist inhibits G protein activation, disrupting intracellular signaling cascades.
  • Chemotaxis Prevention: It inhibits neutrophil migration towards sites of inflammation.
  • Inflammatory Response Modulation: The compound influences cytokine release and other inflammatory mediators .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary based on structural modifications.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers present in its structure.

Relevant analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .

Applications

FPR1 antagonist 2 has significant potential in scientific research, particularly concerning inflammatory diseases. Its ability to inhibit neutrophil chemotaxis positions it as a candidate for developing treatments for conditions such as:

  • Chronic Inflammatory Diseases: Including rheumatoid arthritis and inflammatory bowel disease.
  • Cancer Therapy: By modulating immune responses within tumor microenvironments.
  • Infectious Diseases: Where excessive neutrophil activity contributes to tissue damage.

Research continues into optimizing this compound's efficacy and exploring its full therapeutic potential in various clinical settings .

Molecular Mechanisms of FPR1 Antagonism

FPR1 Signaling Pathways in Immune Modulation

FPR1, a G protein-coupled receptor (GPCR), is critically involved in neutrophil-mediated immune responses. Upon activation by formylpeptides (e.g., fMLF), FPR1 couples with Gαᵢ proteins, triggering phospholipase C (PLC) activation and phosphatidylinositol-3-kinase (PI3K) recruitment. This cascade results in intracellular calcium release, ERK1/2 phosphorylation, and NADPH oxidase assembly, driving chemotaxis, phagocytosis, and superoxide production [1] [10]. Dysregulation amplifies inflammation in pathologies like myocardial infarction and neurodegenerative diseases [4]. FPR1 antagonists thus target these pathways to suppress excessive neutrophil activation without compromising basal immunity.

Competitive Inhibition of Formylpeptide Binding Dynamics

FPR1 antagonists competitively block formylpeptide binding by occupying the orthosteric site. Structural studies reveal that antagonists like Compound 10 (6-hexyl-2-methyl-3-(1-methyl-1H-benzimidazol-2-yl)-4-oxo-4H-chromen-7-yl acetate) bind FPR1 with high affinity (Kᵢ ~100 nM), directly competing with fMLF for residues in transmembrane helices 2–7 [1] [6]. Similarly, peptide antagonists (e.g., Boc-FLFLF) mimic fMLF’s C-terminal hydrophobic residues but lack agonism, sterically hindering agonist access [5].

Table 1: Competitive FPR1 Antagonists and Binding Parameters

CompoundChemical ClassIC₅₀ (Ca²⁺ Mobilization)Binding Affinity (Kᵢ)Specificity
Compound 10Chromone derivative10–100 nM~100 nMFPR1-selective
Boc-FLFLFSynthetic peptide1–5 µM500 nMFPR1-selective
Cyclosporine HCyclic peptide100 nM100 nMFPR1-selective
C43Small-molecule agonist*50 nMN/ADual FPR1/FPR2

Note: C43 acts as an agonist but illustrates shared binding topology with antagonists [6].

Mutagenesis data show that Arg205 and Tyr257 in FPR1 form hydrogen bonds with antagonists, while hydrophobic residues (e.g., Leu101) enhance antagonist affinity [2] [6].

Allosteric Modulation of GPCR Conformations

Allosteric FPR1 antagonists bind intracellular sites distinct from the orthosteric pocket, inducing conformational changes that suppress signaling. For example, chromone analogs stabilize inactive receptor states by interacting with intracellular loop 2 (ICL2) and transmembrane helix 4 (TM4), hindering G protein coupling [1] [3]. This mechanism is exemplified by:

  • Negative Allosteric Modulators (NAMs): Disrupt Gαᵢ engagement by constricting TM6/TM7 movement [8].
  • Bitopic Ligands: Span orthosteric and allosteric sites (e.g., cyclosporine H), leveraging both competitive and allosteric inhibition [2].

Cryo-EM analyses confirm that allosteric modulators alter the GPCR-G protein interface, reducing GTP exchange efficiency [6] [8].

Interference with Intracellular Calcium Mobilization

FPR1 antagonists suppress Ca²⁺ flux by disrupting Gαᵢ-PLCβ-IP₃ signaling. Chromone derivatives (e.g., Compound 10) inhibit fMLF-induced Ca²⁺ release in neutrophils with IC₅₀ values of 1–500 nM, directly correlating with blocked inositol trisphosphate (IP₃) production [1] [5]. This inhibition also prevents downstream calcium-calmodulin complex formation, reducing ERK1/2 phosphorylation and neutrophil chemotaxis [1] [10].

Table 2: Impact of FPR1 Antagonists on Calcium Signaling

AntagonistCell ModelCa²⁺ Flux IC₅₀ERK1/2 InhibitionChemotaxis Suppression
Compound 10Human neutrophils20 nMYes (IC₅₀: 50 nM)>80% at 100 nM
Cyclosporine HFPR1-HL60 cells100 nMYes>70% at 500 nM
Boc-FLFLF derivativesMurine neutrophils1–10 µMPartial40–60% at 10 µM

Notably, antagonists targeting intracellular domains (e.g., chromones) show superior Ca²⁺ blockade versus orthosteric peptides due to dual interference with G protein activation and calcium channel opening [1] [6].

Properties

Product Name

FPR1 antagonist 2

IUPAC Name

[6-hexyl-3-(3-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] acetate

Molecular Formula

C25H25F3O5

Molecular Weight

462.5 g/mol

InChI

InChI=1S/C25H25F3O5/c1-4-5-6-7-9-16-13-19-21(14-20(16)32-15(2)29)33-24(25(26,27)28)22(23(19)30)17-10-8-11-18(12-17)31-3/h8,10-14H,4-7,9H2,1-3H3

InChI Key

KRHWLJAEKABRDN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1OC(=O)C)OC(=C(C2=O)C3=CC(=CC=C3)OC)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.